molecular formula C12H19NO B2360936 N-[1-(adamantan-1-yl)ethylidene]hydroxylamine CAS No. 78679-71-7

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine

Cat. No.: B2360936
CAS No.: 78679-71-7
M. Wt: 193.29
InChI Key: NOWUKHMRBUCWRA-JYRVWZFOSA-N
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Description

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine: is a compound derived from adamantane, a highly stable and rigid hydrocarbon structure. Adamantane derivatives are known for their unique chemical properties and have found applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(adamantan-1-yl)ethylidene]hydroxylamine typically involves the reaction of adamantanone with hydroxylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxylamine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is used as a building block in organic synthesis, particularly in the preparation of complex adamantane derivatives.

Biology and Medicine: In biological research, this compound is studied for its potential antiviral and antibacterial properties.

Industry: In the industrial sector, this compound is used in the synthesis of high-performance polymers and advanced materials. Its stability and rigidity make it an ideal candidate for creating materials with enhanced mechanical and thermal properties .

Comparison with Similar Compounds

Uniqueness: N-[1-(adamantan-1-yl)ethylidene]hydroxylamine is unique due to its specific hydroxylamine functional group, which imparts distinct chemical reactivity compared to other adamantane derivatives. This uniqueness allows for the development of specialized applications in various fields, including drug development and materials science .

Properties

IUPAC Name

(NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWUKHMRBUCWRA-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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